VH 101 phenol-alkylC6-amine (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

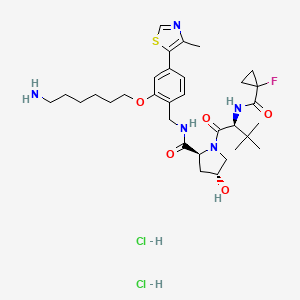

The compound VH 101 phenol-alkylC6-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an aminohexoxy chain, a thiazole ring, and a fluorocyclopropane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of VH 101 phenol-alkylC6-amine is the von-Hippel-Lindau protein (VHL) . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of specific proteins within the cell, maintaining cellular homeostasis.

Mode of Action

VH 101 phenol-alkylC6-amine is a functionalized VHL ligand . It incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal amine, which is ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC (Proteolysis-Targeting Chimera) research and development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 101 phenol-alkylC6-amine (dihydrochloride) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the aminohexoxy chain and the thiazole ring, followed by their coupling to form the core structure. The fluorocyclopropane moiety is then introduced through a series of reactions involving fluorination and cyclopropanation. The final step involves the formation of the pyrrolidine ring and the addition of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

VH 101 phenol-alkylC6-amine (dihydrochloride): undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

VH 101 phenol-alkylC6-amine (dihydrochloride): has numerous applications in scientific research:

Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its potential interactions with biological molecules make it useful for investigating cellular processes and pathways.

Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents.

Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

When compared to similar compounds, VH 101 phenol-alkylC6-amine (dihydrochloride) stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include those with thiazole rings, fluorocyclopropane moieties, or aminohexoxy chains, but few possess all these features simultaneously. This uniqueness makes the compound a valuable subject for further research and development.

Biological Activity

VH 101 phenol-alkylC6-amine (dihydrochloride) is a novel compound that serves as a functionalized ligand for the von Hippel-Lindau (VHL) protein, primarily utilized in the field of targeted protein degradation through PROTAC (Proteolysis Targeting Chimeras) technology. This compound is designed to facilitate selective degradation of target proteins by leveraging the E3 ubiquitin ligase activity of VHL, which plays a crucial role in cellular regulatory mechanisms.

Chemical Structure and Properties

- Chemical Name : (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

- Molecular Formula : C₁₈H₂₃Cl₂F N₄O₅S

- Purity : ≥95%

This compound incorporates an alkylC6 linker and terminal amine, making it suitable for conjugation with various target ligands, thus enhancing its utility in drug development and research applications related to protein degradation.

VH 101 acts as a ligand for the VHL protein, which is part of the cellular machinery responsible for tagging specific proteins for degradation via the ubiquitin-proteasome pathway. The primary mechanism involves:

- Binding to VHL : VH 101 binds to the VHL E3 ligase, allowing it to recruit target proteins.

- Ubiquitination : The complex formed leads to ubiquitination of the substrate protein, marking it for degradation.

- Proteasomal Degradation : The tagged proteins are subsequently degraded by the proteasome, leading to a decrease in their cellular levels.

Case Studies

- Targeted Degradation of HIF-1α : In studies focusing on hypoxia-inducible factors (HIFs), VH 101 has been shown to effectively promote the degradation of HIF-1α under normoxic conditions. This is significant as HIF-1α is often stabilized in various cancers, contributing to tumor growth and survival .

- Selectivity and Potency : VH 101 has demonstrated selective degradation capabilities, particularly against mutant forms of proteins such as BRAF-V600E while sparing wild-type variants. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Comparative Analysis with Other Ligands : In comparative studies with other VHL ligands, VH 101 exhibited comparable binding affinities and degradation efficiencies, affirming its potential as a robust tool in PROTAC development .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

(2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJRFJDVCDFVCY-SGROTYDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48Cl2FN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.